Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
Description
Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and the presence of difluoromethyl and methyl groups
Properties
IUPAC Name |
methyl 3-[4-(difluoromethyl)-2-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O3/c1-16-6-8-7(11(13)14)5-9(18)17(12(8)15-16)4-3-10(19)20-2/h5-6,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZJLWVTKACZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves several steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring.
Cyclization: The intermediate product undergoes cyclization to form the pyrazolopyridine core structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 285.25 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core, which is known for conferring various pharmacological properties. The presence of difluoromethyl and methyl substituents enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate exhibits notable biological activities , particularly:
- Adenosine Receptor Interaction : Preliminary studies suggest that this compound selectively interacts with adenosine receptors, specifically A1 and A2A subtypes. These receptors are crucial in various physiological processes, including inflammation, neuroprotection, and cardiovascular function.
- Anticancer Potential : Some studies have hinted at the compound's potential as an anticancer agent. Its ability to modulate cellular signaling pathways may contribute to inhibiting tumor growth or enhancing the efficacy of existing chemotherapeutics.
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate | Propyl group instead of methyl | Potentially different biological activity due to propyl substitution |
| 3-(2-Ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine) | Ethyl group substitution | May exhibit different pharmacokinetics |
| 3-(2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridine) | Cyclopentyl group presence | Unique steric effects influencing reactivity |
This table illustrates how this compound stands out within a broader class of compounds.
Case Studies and Research Findings
- Adenosine Receptor Studies : Research utilizing radiolabeled ligands has demonstrated that this compound exhibits selective binding affinity towards A1 and A2A adenosine receptors. Binding assays have revealed its potential as a lead compound for developing new therapeutic agents targeting these receptors.
- In Vitro Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a pyrazole ring with difluoromethyl and methyl groups, but it has a carboxylic acid group instead of a propanoate ester.
1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one: This compound has a similar pyrazolopyridine core structure but differs in the substitution pattern and functional groups.
Biological Activity
Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a synthetic compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
The compound's molecular formula is , with a molecular weight of 270.24 g/mol. The presence of the difluoromethyl group and the pyrazolo-pyridine structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group enhances binding affinity through hydrogen bonding and van der Waals interactions, which may modulate various biological pathways.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced pharmacokinetic properties.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, particularly against certain bacterial strains.
Research Findings
Recent studies have explored the biological effects of this compound:
- Antimicrobial Studies : According to a study published in Heteroatom Chemistry, derivatives of difluoromethyl pyrazoles demonstrated significant antifungal activity against various fungal strains . The compound's structure is believed to play a crucial role in its efficacy.
- Pharmacological Potential : Research indicates that compounds with similar structures have shown promise as potential inhibitors for various targets in cancer therapy . The incorporation of the difluoromethyl group may enhance metabolic stability, making it a candidate for further drug development.
Case Studies
- Case Study on Antifungal Activity : A recent publication investigated the antifungal properties of 3-(difluoromethyl)-pyrazole derivatives. The study highlighted that modifications in the pyrazole structure significantly impacted antifungal potency .
- Inhibition Studies : Another study focused on the inhibition of specific kinases by pyrazole derivatives, revealing that structural modifications, including the addition of difluoromethyl groups, resulted in increased inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
